STC-15

METTL3 inhibition RNA methylation Oncology

STC-15 (IC50 6.1 nM) is a clinically-validated METTL3 inhibitor with established oral pharmacokinetics. Unlike generic alternatives, it offers ~3x higher potency than STM2457 and oral bioavailability, enabling chronic oncology models. Phase 1 data shows 67% disease control. Essential for translational research with anti-PD-1 synergy and AML efficacy.

Molecular Formula C24H25N5O2
Molecular Weight 415.5 g/mol
Cat. No. B10861679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTC-15
Molecular FormulaC24H25N5O2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CC(C1)CNCC2=CC3=C(N2)C=C(C=C3)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4
InChIInChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31)
InChIKeyMFQFZLWCFZZHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STC-15 (N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide): A First-in-Class Oral METTL3 Inhibitor for Oncology Research


N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide, also known as STC-15, is a small-molecule inhibitor of the RNA methyltransferase METTL3, a key enzyme responsible for installing N6-methyladenosine (m6A) modifications on mRNA [1]. This compound exhibits an IC50 of 6.1 nM against the METTL3-METTL14 complex in biochemical assays [2] and has demonstrated oral bioavailability in preclinical models and clinical trials [3]. STC-15 is currently in Phase 1/2 clinical development for advanced solid tumors and acute myeloid leukemia, with Phase 1 data showing durable clinical responses and a disease control rate of 67% [4].

STC-15 (N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide): Why METTL3 Inhibitors Are Not Interchangeable


METTL3 inhibitors exhibit substantial divergence in potency, selectivity, bioavailability, and clinical validation status, making generic substitution highly unreliable for research applications. STC-15 (IC50 6.1 nM [1]) demonstrates approximately 3-fold higher biochemical potency than the first-in-class inhibitor STM2457 (IC50 16.9 nM [2]), yet is less potent than UZH2 (IC50 5 nM ) but offers superior clinical translation with established oral pharmacokinetics and Phase 1/2 trial data [3]. In contrast, STM2120 (IC50 64.5 μM ) is approximately 10,000-fold less active and serves primarily as a negative control. Crucially, STC-15's oral bioavailability enables in vivo studies without parenteral administration, a feature not shared by all METTL3 inhibitors, and its clinical-stage development provides translational confidence not available for research-only compounds. The quantitative evidence below substantiates why STC-15 cannot be casually replaced by any in-class alternative.

STC-15 (N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide) Product-Specific Quantitative Evidence Guide


STC-15 Demonstrates 3-Fold Higher Biochemical Potency Against METTL3 Compared to STM2457

STC-15 exhibits an IC50 of 6.1 nM against the METTL3-METTL14 complex, which is approximately 2.8-fold more potent than the first-in-class METTL3 inhibitor STM2457 (IC50 = 16.9 nM) [1][2]. This difference in enzymatic inhibition translates to enhanced target engagement and downstream biological effects.

METTL3 inhibition RNA methylation Oncology Epitranscriptomics

STC-15 Achieves Oral Bioavailability Unlike Many METTL3 Inhibitors, Enabling Convenient In Vivo Dosing

STC-15 is orally bioavailable, as demonstrated in preclinical models and confirmed in Phase 1 clinical trials where it is administered orally [1][2]. In contrast, STM2457, while orally active, shows less favorable pharmacokinetics, and many research-grade METTL3 inhibitors lack demonstrated oral bioavailability altogether, limiting their utility to in vitro or parenteral in vivo studies.

Oral bioavailability Pharmacokinetics In vivo pharmacology METTL3 inhibitor

STC-15 Exhibits Approximately 1200-Fold Greater Potency Than the Negative Control Inhibitor STM2120

STC-15 (IC50 = 6.1 nM) is approximately 10,600-fold more potent than STM2120 (IC50 = 64.5 μM), a METTL3 inhibitor frequently used as a negative control due to its markedly lower activity [1]. This vast difference in potency underscores the critical importance of selecting the appropriate compound for METTL3 inhibition studies.

METTL3 inhibitor Negative control Potency comparison Assay validation

STC-15 Is a Clinically Validated METTL3 Inhibitor with Phase 1/2 Trial Data, While Alternatives Remain Preclinical

STC-15 is the first METTL3 inhibitor to enter clinical development, with Phase 1 data demonstrating a disease control rate (DCR) of 67% and an overall response rate (ORR) of 9% in advanced malignancies [1]. A Phase 1b/2 trial combining STC-15 with toripalimab (anti-PD-1) in solid tumors is ongoing [2]. In contrast, STM2457, UZH1a, UZH2, and STM2120 lack clinical trial data and are restricted to research use only .

Clinical development Phase 1 Phase 2 METTL3 inhibitor Translational research

STC-15 (N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide): High-Value Research and Procurement Scenarios


Preclinical Oncology Studies Requiring Oral METTL3 Inhibition with Defined Pharmacokinetics

STC-15's demonstrated oral bioavailability [1] and clinical pharmacokinetic data [2] make it the optimal choice for in vivo oncology models where repeated oral dosing is required. Unlike many METTL3 inhibitors that necessitate intraperitoneal or intravenous administration, STC-15 enables long-term, convenient dosing regimens that better mimic clinical administration routes. This is particularly critical for chronic efficacy studies in solid tumor xenograft or syngeneic models.

Translational Research Requiring Clinically Validated Target Engagement

For research programs with translational intent, STC-15 offers the unique advantage of clinical validation [3][4]. The compound's Phase 1 safety, tolerability, and disease control data provide a translational bridge between preclinical findings and potential clinical application. Researchers can use STC-15 to generate data that directly supports Investigational New Drug (IND) filings or informs clinical trial design.

Immuno-Oncology Combination Studies Leveraging STC-15's Synergy with Checkpoint Blockade

Preclinical data demonstrate that STC-15 synergizes with T cell checkpoint blockade (anti-PD-1) [5], and this combination is currently under investigation in a Phase 1b/2 clinical trial with toripalimab [6]. For immuno-oncology researchers, STC-15 provides a tool to mechanistically dissect METTL3's role in tumor immune evasion and to evaluate combination strategies that enhance anti-tumor immunity, an application not established for preclinical-only METTL3 inhibitors.

Acute Myeloid Leukemia (AML) Model Systems

STC-15 inhibited the growth of 12 patient-derived AML samples in vitro with a mean IC50 of approximately 1 μM [7]. This potency, combined with the compound's oral bioavailability and clinical development in AML [8], positions STC-15 as a high-value tool for investigating METTL3-dependent leukemogenesis and for preclinical evaluation of METTL3 inhibition in AML xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for STC-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.